
2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(pyridin-4-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(pyridin-4-yl)acetamide is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as POA and is known for its potential therapeutic applications in various fields.
Wirkmechanismus
The mechanism of action of POA is not fully understood. However, it is believed to act through the modulation of various signaling pathways in the body. POA has been shown to inhibit the activity of enzymes involved in inflammation and oxidative stress. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. POA is believed to have a multi-targeted mechanism of action, making it a promising candidate for the development of new drugs.
Biochemical and Physiological Effects:
POA has been shown to have several biochemical and physiological effects in the body. It has been shown to reduce inflammation and oxidative stress, which are involved in the development of various diseases. POA has also been shown to induce apoptosis in cancer cells, which may lead to the development of new cancer therapies. In addition, POA has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
POA has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It is also relatively inexpensive compared to other compounds used in scientific research. However, POA has some limitations for lab experiments. It has low solubility in water, which can make it difficult to work with in certain experiments. In addition, the mechanism of action of POA is not fully understood, which can make it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for the study of POA. One potential direction is the development of new drugs based on the structure of POA. POA has been shown to have multi-targeted activity, making it a promising candidate for the development of new drugs. Another potential direction is the investigation of the mechanism of action of POA. A better understanding of how POA works in the body could lead to the development of more effective treatments for various diseases. Finally, the potential use of POA in drug delivery systems should be investigated. POA has been shown to have low toxicity and good stability, making it a potential candidate for drug delivery systems.
In conclusion, POA is a chemical compound that has gained significant attention in scientific research. Its potential therapeutic applications in various fields make it a promising candidate for the development of new drugs and drug delivery systems. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of POA have been discussed in this paper. Further research is needed to fully understand the potential of POA in scientific research.
Synthesemethoden
POA is synthesized using a multi-step process that involves the reaction of various chemicals. The starting materials for the synthesis of POA include 2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenol, 4-chloroacetylpyridine, and potassium carbonate. The reaction proceeds through the formation of an intermediate, which is then treated with acetic anhydride to obtain the final product. The synthesis of POA is a complex process that requires careful attention to detail to ensure the purity and yield of the product.
Wissenschaftliche Forschungsanwendungen
POA has been extensively studied for its potential therapeutic applications in various fields. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. In addition, POA has been investigated for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. POA has also been studied for its potential use in the development of new drugs and drug delivery systems.
Eigenschaften
IUPAC Name |
2-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-pyridin-4-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O3/c26-19(23-16-10-12-22-13-11-16)14-27-18-9-5-4-8-17(18)21-24-20(25-28-21)15-6-2-1-3-7-15/h1-13H,14H2,(H,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJVLAPXAYWQELD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3OCC(=O)NC4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
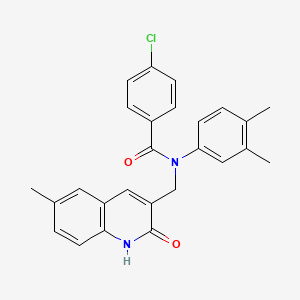

![2-[N-(2-phenylethyl)benzenesulfonamido]-N-[(pyridin-3-yl)methyl]acetamide](/img/structure/B7691761.png)

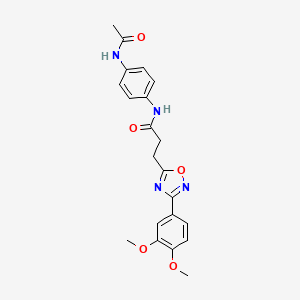
![N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide](/img/structure/B7691814.png)

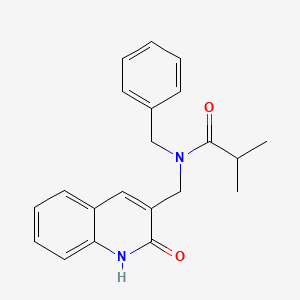

![2-methoxy-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7691831.png)
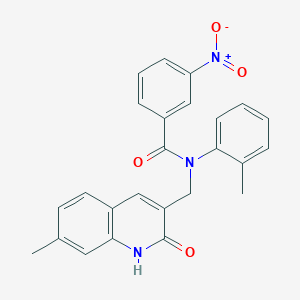
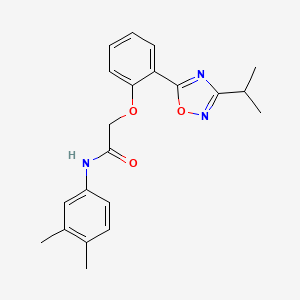
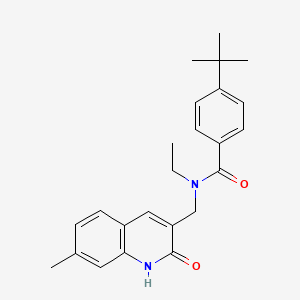
![3-(4-fluorophenyl)-N-[(furan-2-yl)methyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7691846.png)
